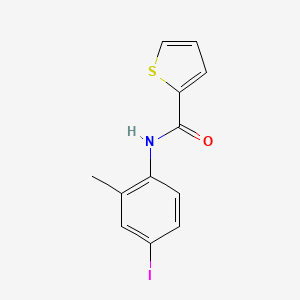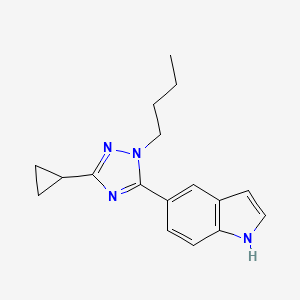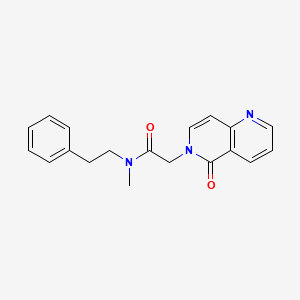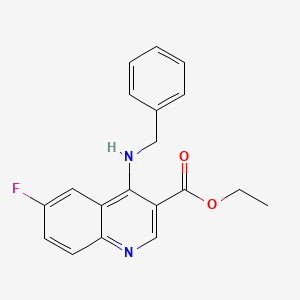
(3R*,4S*)-1-(cycloheptylcarbonyl)-4-cyclopropyl-3-pyrrolidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing the pyrrolidine ring, such as "(3R*,4S*)-1-(cycloheptylcarbonyl)-4-cyclopropyl-3-pyrrolidinamine," involves strategies that exploit the ring's stereochemistry and three-dimensional structure for biological activity. Synthesis methods include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereochemistry of carbons in the pyrrolidine ring is crucial, as different stereoisomers can lead to different biological profiles due to varied binding modes to enantioselective proteins (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of "(3R*,4S*)-1-(cycloheptylcarbonyl)-4-cyclopropyl-3-pyrrolidinamine" is characterized by its pyrrolidine core, which is a key contributor to its biological activity. The non-planarity of the pyrrolidine ring due to sp3 hybridization and its ability to undergo pseudorotation enhance the molecule's three-dimensional coverage, which is critical for interacting with biological targets.
Chemical Reactions and Properties
Cycloaddition reactions, such as [4+3] cycloaddition, play a vital role in the synthesis of complex cyclic structures from simpler precursors. These reactions are essential for constructing medium-sized carbocycles with functionalization that is relevant to the synthesis of pyrrolidine derivatives. The stereochemistry and electronic properties of the reactants influence the outcome of these reactions, impacting the chemical properties of the synthesized compounds (Rigby & Pigge, 1998).
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-cycloheptylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c16-14-10-17(9-13(14)11-7-8-11)15(18)12-5-3-1-2-4-6-12/h11-14H,1-10,16H2/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXUJNDPUWLMY-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5664631.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)
![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664655.png)



![N'-{(3S*,4R*)-4-isopropyl-1-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5664686.png)


![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5664702.png)
![6-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5664716.png)


